molecular formula C10H10N4O B2500085 N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide CAS No. 2411244-55-6

N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide

Cat. No.: B2500085
CAS No.: 2411244-55-6
M. Wt: 202.217
InChI Key: OGGDLSPWLTZCGN-UHFFFAOYSA-N
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Description

N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide typically involves the reaction of benzotriazole with an appropriate prop-2-enamide precursor. One common method involves the use of benzotriazole and acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazole moiety allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can introduce various functional groups into the benzotriazole ring.

Scientific Research Applications

N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-Benzotriazol-4-ylmethyl)prop-2-enamide is unique due to its specific combination of the benzotriazole and prop-2-enamide groups, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2H-benzotriazol-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-2-9(15)11-6-7-4-3-5-8-10(7)13-14-12-8/h2-5H,1,6H2,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGDLSPWLTZCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC2=NNN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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